N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide: is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a thienoquinoline core, which is a fused ring system combining thiophene and quinoline, and a carboxamide group attached to the quinoline ring. The methoxyethyl group attached to the nitrogen atom further modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline core. Reagents such as sulfur and quinoline derivatives are often used under high-temperature conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Attachment of Methoxyethyl Group: The final step involves the alkylation of the nitrogen atom with a methoxyethyl halide, typically under basic conditions to ensure the nucleophilic substitution reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted thienoquinoline derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-b]quinoline-2-carboxamide: Lacks the methoxyethyl group, resulting in different chemical properties and biological activities.
N-(2-ethoxyethyl)thieno[2,3-b]quinoline-2-carboxamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl, leading to variations in reactivity and applications.
N-(2-methoxyethyl)quinoline-2-carboxamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-7-6-16-14(18)13-9-11-8-10-4-2-3-5-12(10)17-15(11)20-13/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMJBPQOQSVNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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